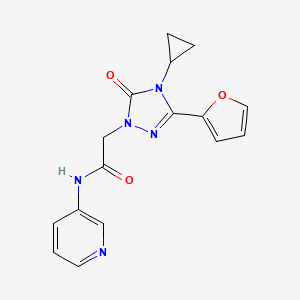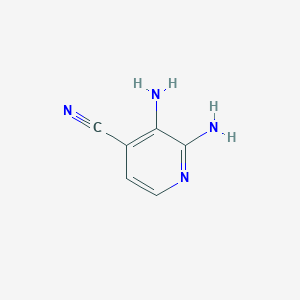
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mécanisme D'action
Target of Action
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown significant activity against B. subtilis .
Mode of Action
Oxazole derivatives are known to interact with their targets in a way that leads to various biological responses .
Biochemical Pathways
Oxazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some oxazole derivatives have shown significant antibacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile typically involves the cyanoacetylation of amines. One common method involves the reaction of 3-methylisoxazole with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Oxazole: Similar to oxazoline but with different substitution patterns.
Uniqueness
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
2-(3-methyl-1,2-oxazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAWBTBXIOOVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]thiourea](/img/structure/B2989051.png)

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)
![butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2989055.png)
![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)
![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)
![N'-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2989066.png)

